5-Methyl-4-phenylfuran-2-carboxylic acid
Description
5-Methyl-4-phenylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative with a methyl group at position 5, a phenyl substituent at position 4, and a carboxylic acid moiety at position 2 of the furan ring. Furan derivatives are often explored for their bioactivity, such as inhibitors of Mycobacterium tuberculosis tyrosine phosphatase (MbtI), as seen in 5-(4-nitrophenyl)furan-2-carboxylic acid . The methyl and phenyl substituents in this compound likely enhance lipophilicity and steric effects, influencing its pharmacokinetic properties and binding affinity in biological systems.
Properties
IUPAC Name |
5-methyl-4-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-10(7-11(15-8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUQRAVKCSSXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenylfuran-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylfuran and phenylacetic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-4-phenylfuran-2-carboxylic acid may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenyl group or the furan ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce alcohols or ethers.
Scientific Research Applications
5-Methyl-4-phenylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction and cellular responses.
Altering Gene Expression: It can affect the expression of genes related to its biological activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Key Observations :
- Electron-Withdrawing vs. Methyl (Me) and phenyl (Ph) groups in the target compound may improve metabolic stability .
- Ester vs. Carboxylic Acid : Methyl esters (e.g., ) are often used as prodrugs or intermediates due to improved cell permeability, while free carboxylic acids (e.g., ) are critical for ionic interactions in biological targets.
- Substituent Position : The 4-phenyl group in the target compound may induce steric hindrance, affecting binding pocket accessibility compared to 5-phenyl analogs .
Biological Activity
5-Methyl-4-phenylfuran-2-carboxylic acid (MPFCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MPFCA, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 5-Methyl-4-phenylfuran-2-carboxylic acid can be represented as follows:
This compound features a furan ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
1. Antimicrobial Activity
Recent studies have demonstrated that MPFCA exhibits significant antimicrobial properties. In particular, it has been evaluated against various strains of bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of MPFCA
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
2. Anti-inflammatory Effects
MPFCA has shown potential in reducing inflammation in various models. In vitro studies indicate that MPFCA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role for MPFCA in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on macrophage cell lines demonstrated that treatment with MPFCA reduced TNF-α levels by approximately 50% at a concentration of 10 µM, indicating its effectiveness as an anti-inflammatory agent .
3. Antioxidant Properties
The antioxidant capacity of MPFCA has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that MPFCA possesses significant free radical scavenging activity, which could contribute to its protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity of MPFCA
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
Structure-Activity Relationships (SAR)
Understanding the SAR of MPFCA is crucial for optimizing its biological activity. Modifications to the phenyl or furan moieties can significantly impact its efficacy. For instance, substituents on the phenyl ring have been shown to enhance antimicrobial activity, while alterations to the carboxylic acid group affect anti-inflammatory properties .
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
The biological activities of MPFCA are attributed to its ability to interact with specific molecular targets within cells. For instance, it may function as an enzyme inhibitor or modulate receptor activity, particularly in inflammatory pathways. The furan ring's electron-rich nature allows for effective binding to target proteins, enhancing its pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
